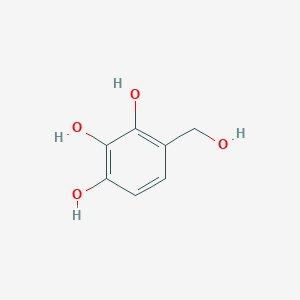

4-(Hydroxymethyl)benzene-1,2,3-triol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. This compound is characterized by a benzene ring substituted with three hydroxyl groups and one hydroxymethyl group. It is a relatively obscure compound but has significant potential in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)benzene-1,2,3-triol typically involves the hydroxylation of benzyl alcohol derivatives. One common method is the oxidation of benzyl alcohols catalyzed by Preyssler’s anion and Keggin heteropoly acids . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of these catalysts.

Industrial Production Methods

the compound can be synthesized on a larger scale using similar catalytic oxidation processes as mentioned above, with adjustments to optimize yield and purity for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Hydroxymethyl)benzene-1,2,3-triol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group, forming 2,3,4-trihydroxybenzoic acid.

Reduction: The compound can be reduced to form 2,3,4-trihydroxybenzyl alcohol.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification are commonly used.

Major Products Formed

Oxidation: 2,3,4-Trihydroxybenzoic acid

Reduction: 2,3,4-Trihydroxybenzyl alcohol

Substitution: Various esters and ethers depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(Hydroxymethyl)benzene-1,2,3-triol has several applications in scientific research:

Organic Synthesis: Used as a reagent for the oxidation of benzyl alcohols.

Pharmaceuticals: Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds.

Biochemistry: Utilized in biochemical experiments to study oxidation-reduction processes.

Antimicrobial Applications: Structurally related compounds have potential as scaffolds for developing new antimicrobial molecules.

Environmental Science: Used in studies related to oxygen absorption in gas analysis.

Wirkmechanismus

The mechanism of action of 4-(Hydroxymethyl)benzene-1,2,3-triol involves its ability to undergo oxidation and reduction reactions. The hydroxyl groups and the hydroxymethyl group can participate in hydrogen bonding and electron transfer processes, making it a versatile compound in various chemical reactions . The molecular targets and pathways involved are primarily related to its role as an oxidizing or reducing agent in different chemical and biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,4-Benzenetriol: Similar structure but with hydroxyl groups at different positions.

2,3,4-Trihydroxybenzyl Alcohol: A direct derivative with similar chemical properties.

Hydroxyquinol (1,2,4-Benzenetriol): Another isomer with hydroxyl groups at different positions.

Uniqueness

4-(Hydroxymethyl)benzene-1,2,3-triol is unique due to the presence of both hydroxyl and hydroxymethyl groups on the benzene ring, which allows it to participate in a wider range of chemical reactions compared to its isomers. This structural uniqueness makes it a valuable compound in organic synthesis and various scientific research applications.

Biologische Aktivität

4-(Hydroxymethyl)benzene-1,2,3-triol, also known as 3,4-dihydroxybenzyl alcohol , is a polyphenolic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its antioxidant, anti-inflammatory, and anticancer effects, as well as its mechanisms of action.

Chemical Structure and Properties

This compound features a hydroxymethyl group and two hydroxyl groups on a benzene ring. Its chemical formula is C₇H₈O₃, and it is soluble in water and organic solvents. The presence of multiple hydroxyl groups contributes to its reactivity and biological activity.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. The compound scavenges free radicals and reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

| Study | Methodology | Findings |

|---|---|---|

| Zhang et al. (2020) | In vitro assays | Showed significant radical scavenging activity compared to standard antioxidants like ascorbic acid. |

| Kim et al. (2019) | Animal model | Reduced oxidative stress markers in liver tissues after administration of the compound. |

Anti-inflammatory Effects

This compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) and enzymes such as cyclooxygenase (COX).

| Study | Methodology | Findings |

|---|---|---|

| Lee et al. (2021) | Cell culture studies | Demonstrated reduced expression of COX-2 in lipopolysaccharide-stimulated macrophages. |

| Wang et al. (2022) | In vivo studies | Showed decreased paw edema in a rat model of inflammation after treatment with the compound. |

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. It induces apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle proteins.

| Study | Methodology | Findings |

|---|---|---|

| Chen et al. (2023) | In vitro assays on breast cancer cells | Induced apoptosis via mitochondrial pathway activation. |

| Gupta et al. (2023) | Xenograft models | Reduced tumor growth in mice treated with this compound compared to control groups. |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's hydroxyl groups donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Inhibition of Inflammatory Pathways : By blocking signaling pathways such as NF-kB and MAPK, it reduces the expression of inflammatory mediators.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.

Case Studies

A notable case study involved patients with chronic inflammatory conditions who were administered this compound as part of a dietary supplement regimen. Results indicated a significant reduction in inflammatory markers and improved quality of life metrics over a 12-week period.

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)benzene-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,8-11H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAQWJFRHOHSRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.